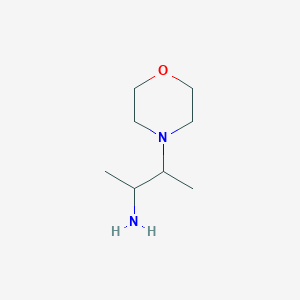

3-(Morpholin-4-yl)butan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7(9)8(2)10-3-5-11-6-4-10/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSHEMUDDUPEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)N1CCOCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Morpholin 4 Yl Butan 2 Amine

Asymmetric Synthesis of Enantiopure 3-(Morpholin-4-yl)butan-2-amine and its Diastereomers

Asymmetric Catalysis in C-C and C-N Bond Formation (e.g., Biocatalysis, Organocatalysis)

The crucial step in obtaining enantiomerically pure this compound is the asymmetric reductive amination of the precursor, 3-(Morpholin-4-yl)butan-2-one. Both biocatalysis and organocatalysis offer powerful tools for achieving high enantioselectivity in this transformation.

Biocatalysis: Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are classes of enzymes capable of catalyzing the asymmetric reduction of imines and ketones to chiral amines with high stereoselectivity. researchgate.netresearchgate.netwhiterose.ac.uk In a proposed biocatalytic reductive amination of 3-(Morpholin-4-yl)butan-2-one, an appropriate IRED or AmDH could be employed. These enzymatic reactions typically occur under mild conditions in aqueous media, contributing to a greener process. nih.gov The stereochemical outcome (either the (R) or (S)-enantiomer) can often be controlled by selecting an enzyme with the desired selectivity from available enzyme libraries. researchgate.netacs.org

Organocatalysis: Chiral organocatalysts, such as those derived from proline or thiourea, can effectively catalyze the asymmetric reduction of ketones. rsc.orgnih.govthieme-connect.com For the synthesis of this compound, a chiral Brønsted acid or a bifunctional amine-thiourea catalyst could be used to activate the intermediate imine towards enantioselective reduction by a hydride source, such as a Hantzsch ester or trichlorosilane. nih.govrsc.org These catalysts create a chiral environment around the substrate, directing the hydride attack to one face of the imine, thus leading to the preferential formation of one enantiomer. nih.gov

Table 1: Potential Asymmetric Catalysts for the Reductive Amination of 3-(Morpholin-4-yl)butan-2-one

| Catalyst Type | Specific Example | Proposed Reducing Agent | Key Advantages |

| Biocatalyst | Imine Reductase (IRED) / Amine Dehydrogenase (AmDH) | NADPH/NADH (with cofactor regeneration system) | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.netnih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Hantzsch Ester | Metal-free, high enantioselectivity for a range of ketones. rsc.org |

| Organocatalyst | Bifunctional Thiourea-Amine Catalyst | Catecholborane | Air-stable, good yields and enantioselectivity for various ketones. nih.gov |

Kinetic Resolution Techniques for Racemic Mixtures of this compound

Should the synthesis yield a racemic mixture of this compound, kinetic resolution offers a viable method for separating the enantiomers. This technique relies on the differential reaction rates of the two enantiomers with a chiral resolving agent.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic amines through enantioselective acylation. rsc.orgmdpi.com In this process, one enantiomer of the amine is selectively acylated by the lipase (B570770), leaving the other enantiomer unreacted. The resulting acylated and unacylated amines can then be separated. For instance, Candida antarctica lipase B (CALB) is a versatile and widely used lipase for such resolutions. acs.orgnih.gov

Chemoenzymatic Dynamic Kinetic Resolution (DKR): To overcome the 50% theoretical yield limit of classical kinetic resolution, a dynamic kinetic resolution process can be employed. In a chemoenzymatic DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, typically using a metal catalyst. acs.orgwikipedia.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

Table 2: Potential Kinetic Resolution Methods for Racemic this compound

| Resolution Method | Chiral Agent | Principle | Potential Outcome |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer. rsc.orgmdpi.com | Separation of one enantiomer as an amide, leaving the other enantiomer as the free amine. |

| Chemoenzymatic Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Pd-based) | Enzymatic acylation of one enantiomer with in-situ racemization of the other. nih.govacs.org | Theoretical 100% yield of a single enantiomer of the acylated product. |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the proposed synthesis of this compound can significantly reduce its environmental impact.

Solvent-Free and Environmentally Benign Reaction Conditions

The choice of solvent is a critical factor in the environmental footprint of a chemical process. For the proposed reductive amination step, several green alternatives to traditionally used chlorinated solvents exist. acsgcipr.org Recent studies have shown that solvents like ethyl acetate (B1210297) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective and more environmentally friendly options for reductive aminations. rsc.org Furthermore, biocatalytic approaches often utilize water as the solvent, which is the most environmentally benign choice. nih.gov In some cases, solvent-free reductive aminations have been developed, where the reaction is carried out by grinding the reactants together, completely eliminating the need for a solvent. researchgate.netacs.org

Atom Economy and Sustainable Reagent Selection

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. wikipedia.org Catalytic reductive amination is inherently more atom-economical than stoichiometric methods. rsc.org The use of catalytic hydrogen (H₂) as the reducing agent is highly atom-economical, with water being the only byproduct. nih.gov When using transfer hydrogenation, selecting a hydrogen donor that itself is derived from renewable resources can further enhance the sustainability of the process.

Process Optimization and Scalability Considerations for Synthetic Routes

For the synthesis of this compound to be viable on a larger scale, several factors related to process optimization and scalability must be considered.

Process Optimization: Key parameters for optimization in the proposed reductive amination step include temperature, pressure, catalyst loading, and reaction time. numberanalytics.comnumberanalytics.com Design of Experiments (DoE) can be a powerful tool to efficiently screen these parameters and identify the optimal conditions for maximizing yield and selectivity. mdpi.com For catalytic hydrogenations, the choice of catalyst support can also significantly impact activity and stability. appliedcatalysts.com

Scalability: Scaling up hydrogenation reactions requires careful consideration of heat and mass transfer, as well as safety aspects related to the use of flammable hydrogen gas. helgroup.com Continuous flow reactors can offer advantages over batch reactors for large-scale production, providing better control over reaction parameters and improved safety. For biocatalytic processes, enzyme immobilization can facilitate catalyst recovery and reuse, which is a crucial factor for the economic viability of the process on a large scale.

Structural Elucidation and Stereochemical Analysis of 3 Morpholin 4 Yl Butan 2 Amine

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and atomic connectivity.

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The morpholine (B109124) ring protons typically appear as two multiplets corresponding to the protons adjacent to the oxygen (O-CH₂) and the nitrogen (N-CH₂). The protons on the butane (B89635) chain would include a doublet for the terminal methyl group (C1), a multiplet for the methine proton at C2 adjacent to the amine, a multiplet for the methine proton at C3 adjacent to the morpholine ring, and a doublet for the methyl group at C4. The primary amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the presence of eight distinct carbon atoms in an asymmetric environment. The predicted signals would correspond to the two different methylene (B1212753) carbons in the morpholine ring, the four carbons of the butane chain, and the two methyl carbons. The chemical shifts would be characteristic of their local electronic environments (i.e., carbons adjacent to nitrogen or oxygen would be deshielded and appear at a higher chemical shift).

2D NMR Experiments: To unambiguously assign these signals and confirm the molecular structure, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. Key correlations would be observed between the H2 and H3 protons of the butane chain, as well as between H2 and the H1 methyl protons, and H3 and the H4 methyl protons. This confirms the butan-2-amine backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton to its corresponding carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would be expected between the protons on the C3 of the butane chain and the morpholine ring carbons, as well as between the morpholine protons adjacent to the nitrogen (N-CH₂) and the C3 of the butane chain. This would definitively establish the connection point between the morpholine ring and the butylamine (B146782) moiety.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Butane C1-H₃ | ~1.1 (doublet) | ~15-20 | COSY with C2-H; HSQC with C1 |

| Butane C2-H (-CHNH₂) | ~2.8-3.2 (multiplet) | ~45-55 | COSY with C1-H₃ and C3-H; HSQC with C2 |

| Butane C3-H (-CHN-) | ~2.5-2.9 (multiplet) | ~60-70 | COSY with C2-H and C4-H₃; HSQC with C3; HMBC with Morpholine C-N |

| Butane C4-H₃ | ~1.0 (doublet) | ~10-15 | COSY with C3-H; HSQC with C4 |

| Morpholine C-H₂ (adjacent to N) | ~2.4-2.7 (multiplet) | ~50-55 | HSQC with C-N; HMBC with C3-H |

| Morpholine C-H₂ (adjacent to O) | ~3.6-3.8 (multiplet) | ~65-70 | HSQC with C-O |

| Amine N-H₂ | Broad singlet | N/A | N/A |

Mass spectrometry would be used to confirm the molecular weight and provide structural information through analysis of fragmentation patterns. Using a technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 159.2.

High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition of C₈H₁₈N₂O. Tandem mass spectrometry (MS/MS) would induce fragmentation of the parent ion. The fragmentation pattern is predictable based on the structure. Key fragmentation pathways would likely include:

Alpha-cleavage next to the primary amine, leading to the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the molecular ion.

The formation of a stable iminium ion, [CH(CH₃)NH₂]⁺ at m/z 44, which is characteristic of 2-aminobutane substructures. docbrown.info

Cleavage of the morpholine ring, typically resulting in the loss of ethylene (B1197577) oxide (C₂H₄O).

Cleavage of the C-N bond connecting the butane chain to the morpholine ring.

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-H Stretching: The primary amine (-NH₂) group would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups of the butane chain and morpholine ring would be observed in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine would appear around 1590-1650 cm⁻¹.

C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹. researchgate.net

C-N Stretching: Vibrations for the C-N bonds of the amine and morpholine would be found in the 1000-1250 cm⁻¹ region.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

While solution-state data from NMR is crucial, X-ray crystallography provides the unambiguous solid-state structure, including precise bond lengths, bond angles, and torsional angles. This technique would require growing a suitable single crystal of the compound.

The crystal structure would reveal how the molecules pack in the solid state. The primary amine group is a hydrogen bond donor, while the morpholine oxygen and both nitrogen atoms can act as hydrogen bond acceptors. Therefore, it is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions would likely link adjacent molecules into chains, sheets, or a more complex three-dimensional architecture. These interactions are fundamental to the stability of the crystal lattice.

This compound possesses two stereocenters, meaning it can exist as (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers. If a single stereoisomer is isolated and crystallized (i.e., an enantiopure sample), X-ray crystallography is the definitive method for determining its absolute configuration. By collecting diffraction data using copper radiation, anomalous dispersion effects can be measured. The analysis of these effects, often quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration at each chiral center. mdpi.com This provides the ultimate proof of the molecule's three-dimensional structure.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for stereochemical elucidation. For a molecule like this compound, which lacks a strong inherent chromophore, direct analysis can be challenging. However, a combination of techniques, often coupled with theoretical calculations or chemical derivatization, can provide a complete stereochemical picture.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. A key advantage of VCD is that all molecules with chiral centers have a non-zero VCD spectrum, as numerous vibrational modes are inherently chiral. This technique does not require the presence of a chromophore, making it particularly well-suited for the stereochemical analysis of molecules like this compound. mdpi.comrsc.org

The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry. The spectrum of one enantiomer will be the mirror image of the other. For diastereomers, the VCD spectra will be distinct and not mirror images, allowing for their differentiation.

The process of VCD analysis typically involves:

Experimental Measurement: The VCD and corresponding infrared (IR) absorption spectra of the sample are recorded.

Computational Modeling: Quantum chemical calculations are performed to predict the IR and VCD spectra for each possible stereoisomer (e.g., (2R,3R), (2S,3S), (2R,3S), and (2S,3R)).

Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra. The absolute configuration is assigned based on the best fit between the experimental and a calculated spectrum. nih.gov

VCD is a powerful tool for determining not only the absolute configuration but also the conformational populations of flexible molecules in solution.

Illustrative VCD Data

The following table presents hypothetical VCD data for a characteristic vibrational band of this compound, illustrating how the sign of the VCD signal can be used to distinguish between stereoisomers.

| Stereoisomer | Vibrational Mode | Frequency (cm⁻¹) | IR Absorbance ((\epsilon)) | VCD Signal ((\Delta\epsilon \times 10^{-4})) |

| (2R,3R) | C-H bend | 1450 | 55 M⁻¹cm⁻¹ | +1.2 |

| (2S,3S) | C-H bend | 1450 | 55 M⁻¹cm⁻¹ | -1.2 |

| (2R,3S) | C-H bend | 1455 | 52 M⁻¹cm⁻¹ | +0.5 |

| (2S,3R) | C-H bend | 1455 | 52 M⁻¹cm⁻¹ | -0.5 |

Computational and Theoretical Studies of 3 Morpholin 4 Yl Butan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into electronic structure, which governs a compound's reactivity and physical properties.

Density Functional Theory (DFT) Applications to Molecular Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and energetic profile of a compound. A thorough search of scientific databases and chemical literature yielded no specific studies that have applied DFT methods to calculate the geometric parameters (bond lengths, bond angles) or the thermodynamic stability of 3-(Morpholin-4-yl)butan-2-amine.

Ab Initio Methods for High-Accuracy Energy and Structure Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for predicting molecular energy and structure. Despite their utility, no published research was found that employs ab initio calculations to analyze this compound.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potentials

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. Similarly, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. Regrettably, no studies detailing the HOMO-LUMO energy gap or the electrostatic potential map for this compound are available.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the dynamic nature of molecules, including their flexibility and the different shapes (conformations) they can adopt.

Exploration of Preferred Conformational States and Energy Landscapes

Conformational analysis helps to identify the most stable three-dimensional arrangements of a molecule. There is currently no available research that explores the preferred conformational states or the potential energy surface of this compound.

Investigation of Conformational Flexibility and Intramolecular Dynamics

Molecular dynamics simulations can provide a detailed picture of the internal motions and flexibility of a molecule over time. A comprehensive literature search did not uncover any studies that have performed molecular dynamics simulations to investigate the conformational flexibility and intramolecular dynamics of this compound.

Reaction Mechanism Elucidation through Computational Modeling

There is currently no publicly available research that details the elucidation of reaction mechanisms involving this compound through computational modeling.

Transition State Identification and Reaction Pathway Mapping

Information regarding the identification of transition states and the mapping of reaction pathways specifically for reactions involving this compound is not present in the accessible scientific literature.

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No dedicated computational studies on the prediction of spectroscopic parameters (such as NMR, IR, or Mass Spectrometry) for this compound could be located in the public domain. Consequently, a comparison between computationally predicted and experimentally obtained spectroscopic data for this specific compound cannot be compiled. For related but distinct compounds like 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine, some predicted data, such as Collision Cross Section (CCS) values for mass spectrometry adducts, are available in databases. However, this information is not directly transferable.

Reactivity and Derivatization Studies of 3 Morpholin 4 Yl Butan 2 Amine

Nucleophilic Reactivity of the Amine Functional Group

The primary amine group in 3-(morpholin-4-yl)butan-2-amine is a key site of nucleophilic reactivity, readily participating in a variety of chemical transformations.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of this compound can be readily acylated to form amides, sulfonylated to produce sulfonamides, and can react with isocyanates to yield ureas (carbamoylation). These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound. For instance, the acylation of similar morpholine-containing amines is a common strategy in the synthesis of biologically active molecules.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Carbamoylation | Isocyanate | Urea |

These derivatizations can significantly alter the physicochemical properties of the parent molecule, such as its solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its interaction with biological targets.

Alkylation and Reductive Amination Reactions

The primary amine of this compound can undergo alkylation with alkyl halides. However, direct alkylation can sometimes be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org

Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com This versatile reaction allows for the introduction of a wide variety of substituents onto the amine nitrogen. Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound. masterorganicchemistry.comorganicchemistrytutor.com

For example, the reductive amination of a ketone like cyclohexanone (B45756) with an amine such as isopropylamine (B41738) in the presence of sodium cyanoborohydride proceeds through an iminium intermediate which is then reduced to the final amine product. organicchemistrytutor.com This methodology is broadly applicable for creating a diverse library of substituted amines. masterorganicchemistry.comorganicchemistrytutor.comnih.gov

Reactivity at the Morpholine (B109124) Nitrogen and Ring System

The tertiary amine within the morpholine ring also possesses its own distinct reactivity, although it is generally less nucleophilic than the primary amine due to steric hindrance.

Formation of N-Substituted Morpholine Derivatives

While the primary amine is the more reactive nucleophile, the morpholine nitrogen can also participate in reactions under certain conditions. For instance, it can be alkylated or undergo reactions to form quaternary ammonium (B1175870) salts. The synthesis of various N-substituted morpholine derivatives has been explored, often by reacting morpholine itself with various electrophiles. For example, reacting morpholine with ethyl chloroacetate (B1199739) can lead to the formation of morpholin-N-ethyl acetate (B1210297). uobaghdad.edu.iqresearchgate.net This highlights the potential for the nitrogen within the morpholine ring system to act as a nucleophile.

Ring Opening or Rearrangement Studies

Stereoselective Reactions Involving the Chiral Centers of this compound

The structure of this compound contains two chiral centers, at the C2 and C3 positions of the butane (B89635) chain. This stereochemistry is a critical aspect of its chemical identity and can significantly influence its biological activity.

The synthesis of specific stereoisomers of morpholine derivatives is an area of active research. e3s-conferences.org The presence of these chiral centers means that reactions at or near these centers can proceed stereoselectively, leading to the preferential formation of one diastereomer over another. For instance, in reactions involving the primary amine, the existing chirality can direct the approach of incoming reagents, influencing the stereochemical outcome of the newly formed stereocenter if the reaction creates one.

The development of stereoselective syntheses for morpholine derivatives is crucial, as different enantiomers or diastereomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While specific studies on stereoselective reactions involving this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis and diastereoselective reactions are fundamental to the chemistry of such chiral molecules. researchgate.net

Coordination Chemistry: this compound as a Ligand in Metal Complexes

The molecular architecture of this compound, featuring two distinct nitrogen donor atoms—one from the secondary amine and one from the morpholine ring—positions it as a potentially valuable bidentate ligand in coordination chemistry. The presence of a chiral center at the 2-position of the butane chain also introduces the possibility of its use in asymmetric catalysis, where the stereochemistry of the ligand can influence the stereochemical outcome of a reaction. The flexibility of the butan-2-amine backbone, combined with the steric bulk of the morpholine group, suggests that it can form stable chelate rings with a variety of metal ions, influencing the geometry and reactivity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and reaction time, is crucial and depends on the lability of the metal precursor and the desired complex. For instance, the formation of complexes with late transition metals like palladium(II) or platinum(II) might proceed at room temperature, while reactions with more inert metal centers could require heating.

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding. Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand to the metal center. The N-H stretching frequency of the secondary amine and the C-N stretching frequencies of the morpholine ring are expected to shift upon coordination. Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides detailed information about the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons adjacent to the nitrogen donor atoms are indicative of ligand coordination. In the case of diamagnetic complexes, these shifts can provide insights into the geometry of the complex. For paramagnetic complexes, the NMR spectra may be broadened, but can still offer valuable structural information.

Table 1: Representative Spectroscopic Data for a Hypothetical [PdCl₂(this compound)] Complex

| Technique | Parameter | Uncoordinated Ligand | Coordinated Ligand |

| IR Spectroscopy | ν(N-H) stretch (cm⁻¹) | 3350 | 3250 |

| ν(C-N) morpholine (cm⁻¹) | 1115 | 1100 | |

| ¹H NMR | N-H proton (ppm) | 1.8 | 5.5 |

| C-H adjacent to NH₂ (ppm) | 2.8 | 3.5 | |

| ¹³C NMR | C-atom of C-NH₂ (ppm) | 55.2 | 60.8 |

| C-atoms adjacent to N in morpholine (ppm) | 67.1 | 65.5 |

Investigation of Coordination Modes and Ligand Properties

The this compound ligand is expected to primarily act as a bidentate N,N'-donor, forming a six-membered chelate ring with a metal center. This coordination mode is generally favored due to the thermodynamic stability of such rings. The two nitrogen atoms, one from the chiral secondary amine and the other from the tertiary morpholine ring, can coordinate to a single metal ion. The conformation of this six-membered ring, whether it adopts a chair, boat, or twist-boat conformation, will be influenced by the steric demands of the metal center and the other ligands in the coordination sphere.

The electronic properties of the ligand are characterized by the strong sigma-donating ability of the two nitrogen atoms. The secondary amine is generally a stronger donor than the tertiary amine of the morpholine ring. This difference in donor strength can lead to asymmetric bonding with the metal center, which could have implications for the reactivity of the resulting complex. The steric properties are largely dictated by the bulky morpholine group and the methyl groups on the butane backbone. This steric hindrance can influence the coordination number and geometry of the metal complex, potentially favoring lower coordination numbers or creating a specific chiral pocket around the metal center.

The chirality of the ligand is a key feature, and its influence on the properties of the metal complex is of significant interest. When a chiral ligand like this compound coordinates to a metal, it can induce chirality at the metal center, leading to the formation of diastereomers. These diastereomers may have distinct spectroscopic properties and, more importantly, different reactivity, which is a critical aspect for applications in asymmetric catalysis. The investigation of these stereochemical aspects often involves techniques like circular dichroism (CD) spectroscopy, which can probe the chiral environment of the metal complex.

Analytical Methodologies for Purity and Isomeric Composition of 3 Morpholin 4 Yl Butan 2 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for assessing the purity and stereoisomeric profile of 3-(Morpholin-4-yl)butan-2-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each offering distinct advantages for specific analytical goals.

Gas Chromatography (GC) and Headspace GC Analysis

Gas Chromatography is a powerful technique for analyzing volatile and thermally stable compounds. While direct GC analysis of polar amines like this compound can be problematic due to peak tailing caused by interaction with the column's stationary phase, it is an essential technique for analyzing residual solvents. google.com

Headspace GC (HSGC) is the standard method for determining residual solvents from the synthesis and purification processes. nih.gov This technique involves heating the sample in a sealed vial to partition volatile solvents into the headspace gas, which is then injected into the GC. This avoids injecting the non-volatile active pharmaceutical ingredient (API), protecting the GC system. nih.gov

Typical conditions for residual solvent analysis are guided by pharmacopeial methods, such as USP <467>. nih.gov

Table 2: Typical Headspace GC Conditions for Residual Solvent Analysis

| Parameter | Condition | Purpose |

| Column | DB-624 (6% cyanopropylphenyl-polysiloxane), 30 m x 0.53 mm, 3.0 µm | A standard, robust column designed for the separation of common residual solvents. nih.gov |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 240°C) | Separates solvents based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Headspace Vial Temp. | 80 - 105 °C | Ensures efficient partitioning of volatile solvents into the headspace. |

| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP) | High-boiling point solvents used to dissolve the sample. |

For the analysis of the amine compound itself by GC, derivatization is typically required to reduce its polarity and increase its volatility, as will be discussed in section 6.2.1.

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

The this compound molecule possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other combination (e.g., (2R,3R) and (2R,3S)) is diastereomeric. Chiral chromatography is essential to separate and quantify these isomers.

Two primary strategies are used for this purpose:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most straightforward approach, where the racemic or diastereomeric mixture is injected directly onto a column that contains a chiral selector immobilized on the support material. gcms.czuni-muenchen.de

Chiral HPLC: A wide variety of CSPs are available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. Separation occurs due to the formation of transient, diastereomeric complexes between the analytes and the CSP, which have different energies and thus different retention times.

Chiral GC: Derivatized cyclodextrins are common CSPs for GC. gcms.cz The analytes, which may need to be derivatized first for volatility (see section 6.2.1), interact with the chiral cavities of the cyclodextrin, leading to separation. wiley.comsigmaaldrich.com

Indirect Separation via Diastereomer Formation: This method involves reacting the amine mixture with a pure chiral derivatizing agent (CDA). nih.govnih.gov This reaction converts the mixture of enantiomers into a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, achiral HPLC or GC column. nih.govresearchgate.net For example, reacting the amine with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) would form diastereomeric amides that are often separable by normal-phase HPLC on a silica (B1680970) gel column. nih.govnih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. For this compound, this is done to increase volatility for GC or to introduce a detectable tag for HPLC. nih.govresearchgate.net

Reagents for Modifying Amine Functionality for GC/MS

To overcome the challenges of analyzing polar amines by GC, the active hydrogen on the primary amine group is replaced with a less polar group. This reduces hydrogen bonding, decreases column interaction, and increases volatility. nih.gov Common derivatization reactions include acylation and silylation.

Table 3: Common Derivatization Reagents for GC Analysis of Amines

| Reagent Class | Example Reagent | Abbreviation | Reaction with Primary Amine |

| Acylation | Trifluoroacetic anhydride | TFAA | Forms a stable, volatile trifluoroacetamide (B147638) derivative. nih.gov |

| Acylation | Pentafluorobenzoyl Chloride | PFBCl | Forms a pentafluorobenzamide derivative, which is highly sensitive for Electron Capture Detection (ECD). |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Forms a trimethylsilyl (B98337) (TMS) derivative, a common method for making compounds GC-amenable. |

| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Forms a pentafluorobenzyl derivative, also suitable for ECD. |

Quantitative Spectroscopic Methods (e.g., Quantitative NMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful primary analytical method for determining the purity and isomeric composition of this compound. This technique is founded on the principle that the integrated area of a specific NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.govbohrium.com By co-dissolving a known mass of the analyte with a known mass of a high-purity certified reference material (internal standard) in a suitable deuterated solvent, a direct and accurate measurement of the analyte's purity can be achieved without the need for a specific reference standard of the analyte itself. enovatia.comgovst.edu

The key advantages of qNMR in the analysis of this compound include its high precision, accuracy, and the ability to provide structural information and quantification simultaneously. nih.govjst.go.jp The method is non-destructive and can provide a comprehensive profile of the sample, including the identification and quantification of impurities and the determination of diastereomeric ratios, with a single measurement. nih.gov

Purity Determination by ¹H qNMR

For the purity assessment of this compound, a suitable internal standard must be selected. The ideal standard should possess signals in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or potential impurities. govst.edu It should also be stable, non-hygroscopic, have a known purity, and be accurately weighable. enovatia.com Maleic acid or 1,3,5-trimethoxybenzene (B48636) are common choices that meet these criteria. nih.govenovatia.com

The sample for qNMR analysis is prepared by accurately weighing the this compound and the chosen internal standard into an NMR tube, followed by the addition of a deuterated solvent such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃). The selection of the solvent is critical to ensure the solubility of both the analyte and the standard, and to minimize signal overlap. bohrium.com

The ¹H NMR spectrum is then acquired under specific quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) between pulses, typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of the protons being quantified, to allow for complete relaxation and to ensure the signal intensity is directly proportional to the number of protons. ox.ac.uk A calibrated pulse width is also essential for uniform excitation across the spectrum. ox.ac.uk

The purity of this compound is calculated using the following equation:

Purity (% w/w) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

Where:

I_analyte and I_standard are the integrated areas of the selected signals for the analyte and the standard, respectively.

N_analyte and N_standard are the number of protons giving rise to the respective signals.

MW_analyte and MW_standard are the molecular weights of the analyte and the standard.

m_analyte and m_standard are the masses of the analyte and the standard.

P_standard is the purity of the internal standard.

A hypothetical ¹H qNMR analysis of a sample of this compound using maleic acid as the internal standard is presented in the table below. The signals chosen for quantification should be well-resolved and free from overlap. For this compound, the protons on the morpholine (B109124) ring, specifically those adjacent to the oxygen atom, often provide a clear and distinct signal. nih.govresearchgate.net For maleic acid, the two olefinic protons give a sharp singlet.

Table 1: Hypothetical ¹H qNMR Data for Purity Determination of this compound

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

| Selected ¹H Signal (ppm) | ~3.7 (t, 4H, -O-CH₂-) | ~6.3 (s, 2H, -CH=CH-) |

| Number of Protons (N) | 4 | 2 |

| Molecular Weight (MW) | 158.24 g/mol | 116.07 g/mol |

| Mass (m) | 25.50 mg | 10.20 mg |

| Integral (I) | 5.80 | 2.50 |

| Purity of Standard (P_standard) | 99.9% | |

| Calculated Purity | 98.5% |

Isomeric Composition Analysis

This compound possesses two chiral centers, which means it can exist as a mixture of diastereomers. qNMR can be employed to determine the ratio of these diastereomers. In many cases, the diastereomers will have slightly different chemical shifts for some of their corresponding protons in the ¹H NMR spectrum, allowing for direct integration and quantification of each isomer. nih.gov

If the signals of the diastereomers overlap in standard NMR solvents, chiral solvating agents (CSAs) can be added to the NMR sample. acs.orgnih.gov These agents, such as (R)-(-)- or (S)-(+)-1,1'-bi-2-naphthol (BINOL), form transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. researchgate.netacs.org The choice of the CSA and the solvent can significantly influence the degree of signal separation. nih.gov

The diastereomeric excess (d.e.) can be calculated from the integrals of the resolved signals corresponding to each diastereomer:

d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Table 2: Hypothetical ¹H qNMR Data for Diastereomeric Ratio Analysis of this compound

| Diastereomer | Selected ¹H Signal (ppm) | Multiplicity | Integral | Diastereomeric Ratio |

| Major Diastereomer | 2.95 | m | 1.00 | 75% |

| Minor Diastereomer | 2.92 | m | 0.33 | 25% |

This approach provides a reliable and accurate method for assessing the isomeric purity of this compound, which is a critical parameter for its application in various chemical and pharmaceutical contexts.

Potential Applications in Synthetic Chemistry and Materials Science Non Clinical Focus

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The presence of a chiral 1,2-diamine structure is a key feature of many successful ligands and auxiliaries in asymmetric catalysis. acs.orgrsc.orgrsc.org Chiral diamines can coordinate to metal centers, creating a chiral environment that can induce high levels of stereoselectivity in a wide range of chemical transformations. acs.org These transformations are fundamental to the synthesis of enantiomerically pure compounds, which are crucial in fields such as pharmaceuticals and agrochemicals. acs.org

The two nitrogen atoms of 3-(Morpholin-4-yl)butan-2-amine, one a primary amine and the other a tertiary amine within the morpholine (B109124) ring, can act as a bidentate ligand, chelating to a metal catalyst. The stereogenic centers on the butan-2-amine backbone would then dictate the facial selectivity of reactions involving the metal center.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Diamine Ligands

| Reaction Type | Metal Catalyst (Example) | Role of Chiral Diamine Ligand |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Creates a chiral environment around the metal, leading to the enantioselective reduction of prochiral olefins, ketones, and imines. acs.orgrsc.org |

| Asymmetric Allylic Alkylation | Palladium | Controls the stereochemistry of the nucleophilic attack on a prochiral allyl substrate. nih.gov |

| Asymmetric Cyclopropanation | Copper, Rhodium | Dictates the stereochemical outcome of the carbene addition to an alkene. |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Coordinates to the dienophile, influencing the diastereoselectivity and enantioselectivity of the cycloaddition. |

Given that chiral tertiary amines themselves can catalyze asymmetric reactions, the morpholine moiety might also play a direct role in catalysis. mdpi.com

Integration into Polymeric Structures and Materials

The bifunctional nature of this compound, with its primary amine group, allows for its potential incorporation into polymeric backbones or as a pendant group. The morpholine ring can enhance the properties of polymers, such as solubility and thermal stability. acs.org

Polymer-bound morpholine is already utilized as a base and scavenger in organic synthesis. sigmaaldrich.com Incorporating a chiral diamine structure like this compound could lead to the development of chiral polymeric catalysts or stationary phases for chromatographic separations.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Application |

| Polyamides/Polyimides | Reaction of the primary amine with dicarboxylic acids or their derivatives. | Engineering plastics with modified thermal and mechanical properties. |

| Polyureas/Polyurethanes | Reaction of the primary amine with diisocyanates. | Development of functional coatings and elastomers. |

| Chiral Stationary Phases | Grafting onto a polymer support (e.g., polystyrene, silica (B1680970) gel). | Separation of enantiomers in high-performance liquid chromatography (HPLC). |

As Probes for Fundamental Biochemical or Supramolecular Interactions

Fluorescent probes are invaluable tools for studying biological systems and molecular recognition events. nih.govrsc.orgmdpi.comnih.gov While there is no specific literature on this compound as a biochemical probe, its structure contains elements that could be adapted for such purposes. The primary amine group provides a reactive handle for the attachment of a fluorophore. The chiral diamine and morpholine moieties could then serve as recognition elements for specific biomolecules or ions.

The development of chiral fluorescent sensors is an active area of research, with applications in determining the enantiomeric purity of amino acids and other biologically relevant molecules. nih.gov By functionalizing this compound with a suitable reporting group, it could potentially be developed into a sensor for chiral recognition.

Precursor in the Synthesis of More Complex Molecular Architectures

The morpholine ring is a common scaffold in medicinal chemistry and is found in a number of approved drugs. wikipedia.orgresearchgate.net The compound this compound can serve as a valuable building block for the synthesis of more complex molecules with potential biological activity. The primary amine can be readily functionalized through various reactions, such as amidation, alkylation, and reductive amination, to introduce diverse substituents. researchgate.nethumanjournals.com

Furthermore, the inherent chirality of the molecule makes it an attractive starting material for the stereoselective synthesis of complex heterocyclic systems. The synthesis of substituted morpholines is an area of ongoing research, with various strategies being developed to access a wide range of derivatives. organic-chemistry.orgresearchgate.netresearchgate.net

Future Directions and Emerging Research Avenues for 3 Morpholin 4 Yl Butan 2 Amine

Exploration of Novel, High-Yield, and Stereoselective Synthetic Pathways

The development of efficient and precise synthetic methods is crucial for the advancement of morpholine-containing compounds. nih.gov Future research will likely focus on creating novel, high-yield, and stereoselective pathways to 3-(Morpholin-4-yl)butan-2-amine, moving beyond traditional methods.

Key areas of exploration include:

Asymmetric and Stereoselective Synthesis: Given that this compound possesses chiral centers, developing synthetic routes that produce specific stereoisomers is a high priority. Techniques like tandem sequential one-pot reactions involving hydroamination and asymmetric transfer hydrogenation, which have been successful for other 3-substituted morpholines, could be adapted. organic-chemistry.org The use of chiral catalysts, such as those based on ruthenium, is critical for achieving high enantiomeric excess. organic-chemistry.org

Catalytic Methods: Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization, offer a modern approach to synthesizing six-membered nitrogen heterocycles like morpholines. organic-chemistry.org Iron(III)-catalyzed diastereoselective synthesis from substituted 1,2-amino ethers is another promising avenue. organic-chemistry.org Research into novel catalysts will be essential for improving reaction efficiency and reducing environmental impact. researchgate.net

One-Pot Reactions: Protocols that combine multiple synthetic steps into a single operation, such as converting 1,2-amino alcohols to morpholines using reagents like ethylene (B1197577) sulfate, can significantly improve yield and simplify purification. organic-chemistry.org These redox-neutral methods using inexpensive reagents are highly desirable for scalable production. organic-chemistry.org

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantage | Key Reagents/Catalysts | Relevant Findings |

| Asymmetric Transfer Hydrogenation | High enantioselectivity for specific stereoisomers. organic-chemistry.org | Ruthenium catalysts with chiral ligands (e.g., (S,S)-Ts-DPEN). organic-chemistry.org | Hydrogen-bonding interactions are crucial for high enantiomeric excess. organic-chemistry.org |

| Wacker-Type Aerobic Oxidative Cyclization | Forms various six-membered nitrogen heterocycles. organic-chemistry.org | Base-free Palladium(II) catalysts (e.g., Pd(DMSO)₂(TFA)₂). organic-chemistry.org | Applicable to a range of substrates including morpholines and piperidines. organic-chemistry.org |

| One-Pot Redox Neutral Protocol | High yield, simple, uses inexpensive reagents. organic-chemistry.org | Ethylene sulfate, tBuOK. organic-chemistry.org | Allows for clean isolation of N-monoalkylation products. organic-chemistry.org |

| Boron Trifluoride Mediated Cyclization | Good yields for intramolecular hydroalkoxylation. organic-chemistry.org | Boron trifluoride etherate. organic-chemistry.org | Effective for creating five, six, and seven-membered rings. organic-chemistry.org |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

To optimize the novel synthetic pathways developed for this compound, a detailed understanding of reaction kinetics, intermediates, and endpoints is necessary. Advanced spectroscopic techniques applied in-situ (directly within the reaction vessel) provide real-time data without altering the chemical process. mt.com

Future research should leverage these probes:

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These non-invasive techniques allow for the real-time tracking of reactant consumption, intermediate formation, and product generation. mt.commt.com For the synthesis of this compound, FTIR could monitor the disappearance of starting materials and the appearance of characteristic peaks for the morpholine (B109124) ring and amine groups. mt.com Raman spectroscopy is particularly useful for monitoring reactions in aqueous or polar solvents. semanticscholar.orgarxiv.org

Process Analytical Technology (PAT): Integrating in-situ spectroscopy with automated chemical synthesis reactors enables precise control over critical process parameters like temperature, pressure, and reagent addition. mt.commt.com This approach facilitates rapid process development, optimization, and ensures safe scale-up. mt.com For instance, monitoring an amide formation showed that the conversion of an acid chloride intermediate was very rapid (< 5 minutes) compared to its formation (> 1 hour), information crucial for process control. mt.com

| Spectroscopic Technique | Information Gained | Application in Synthesis of this compound |

| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Tracking the cyclization step and amine formation to determine reaction endpoints and kinetics. mt.com |

| In-situ Raman Spectroscopy | Monitoring of functional group changes and molecular structure. semanticscholar.org | Studying kinetics of imine formation as a potential intermediate step. semanticscholar.org |

| Electron Energy-Loss Spectroscopy (EELS) | Quantitative chemical information at high spatial resolution. arxiv.org | Detailed analysis of the local chemistry and bonding within the final compound. arxiv.org |

Deeper Mechanistic Understanding Through Integrated Computational and Experimental Studies

A synergistic approach combining computational modeling with experimental validation is a powerful tool for elucidating complex reaction mechanisms. mdpi.comnih.gov For this compound, this integrated strategy can accelerate the development of more efficient synthetic routes and predict the properties of its derivatives.

Emerging research avenues include:

Molecular Docking and Molecular Dynamics (MD) Simulations: These computational methods can model the interaction of reactants with catalysts, helping to explain the origins of stereoselectivity. mdpi.comnih.gov For example, MD simulations have been used to validate stable protein-ligand interactions for other morpholine derivatives, and similar approaches could be used to understand catalyst-substrate binding. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the geometries of transition states and reaction intermediates, providing a detailed picture of the reaction pathway. acs.orgnih.gov Isotopic labeling experiments can then be designed to experimentally verify the computationally predicted mechanism, as has been done to understand the formation of other aldehydes. researchgate.net

Structure-Activity Relationship (SAR) Analysis: By synthesizing a series of related compounds and evaluating their properties, researchers can build SAR models. nih.govmdpi.com When combined with computational insights, these models can guide the design of new derivatives with enhanced properties. mdpi.com

Development of Novel Derivatized Forms for Specialized Analytical or Synthetic Purposes

The primary amine and secondary amine (morpholine nitrogen) functionalities of this compound make it an excellent candidate for derivatization. Creating novel derivatives serves two primary purposes: facilitating analysis and providing new building blocks for synthesis.

Derivatization for Analytical Applications: Direct analysis of amines by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity. nih.gov Derivatization converts the amine into a more volatile and stable compound. Future work could involve developing specific derivatization protocols for this compound, for example, by reacting it with reagents like sodium nitrite (B80452) to form a stable N-nitrosomorpholine derivative, which significantly enhances detection sensitivity. nih.gov Other common derivatizing agents for amines include dansyl chloride and benzoyl chloride. nih.gov

Derivatization for Synthetic Purposes: The amine groups can be acylated, alkylated, or used in coupling reactions to create more complex molecules. youtube.com For instance, it could serve as a starting material for the synthesis of novel quinoline (B57606) derivatives, which have shown a wide range of biological activities. humanjournals.com The morpholine ring itself is considered a "privileged structure" that can improve the pharmacokinetic properties of a molecule. nih.govnih.gov This makes derivatives of this compound attractive scaffolds for medicinal chemistry. acs.orgresearchgate.net

| Derivatization Purpose | Reagent/Method | Potential Outcome |

| Enhanced GC-MS Detection | Sodium Nitrite / Acidic Conditions | Formation of a stable, volatile N-nitrosomorpholine derivative for sensitive quantification. nih.gov |

| HPLC Analysis | Dansyl Chloride, Benzoyl Chloride | Creation of stable derivatives suitable for detection by HPLC-UV. nih.gov |

| Synthetic Building Block | Acylation with Carboxylic Acids | Formation of amides, creating new chemical entities for screening. youtube.com |

| Medicinal Chemistry Scaffold | Condensation with quinoline carbaldehydes | Synthesis of novel quinoline-amine hybrids with potential biological activity. humanjournals.com |

Investigation of Supramolecular Assembly and Self-Organization Properties

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The structure of this compound, with its hydrogen bond donors (amine NH₂) and acceptors (morpholine oxygen and nitrogen), suggests a propensity for self-assembly.

Future research in this area could explore:

Crystal Engineering: Investigating the solid-state packing of this compound and its derivatives can reveal how intermolecular forces direct the formation of specific crystal lattices. Understanding these interactions is fundamental to controlling the physical properties of the material, such as solubility and melting point.

Formation of Gels and Liquid Crystals: Under certain conditions (e.g., specific solvents or temperatures), molecules with both rigid and flexible components can self-organize into higher-order structures like gels or liquid crystals. The morpholine ring provides a degree of rigidity, while the butan-2-amine chain offers flexibility, making this an area worthy of investigation.

Host-Guest Chemistry: The morpholine ring could potentially act as a guest molecule, fitting into the cavity of a larger host molecule to form a stable supramolecular complex. This could have applications in areas such as sensing or controlled release. Research into supramolecular architectures based on morpholine-containing compounds has already shown the potential for creating complex 2D metal-organic frameworks (MOFs). acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.